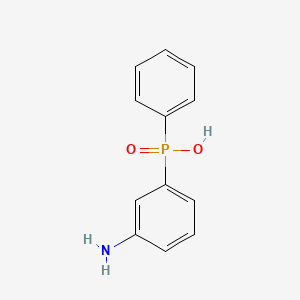![molecular formula C15H14ClNO B14330704 Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- CAS No. 105533-44-6](/img/no-structure.png)
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chloro group and a 2-[1-[(4-methylphenyl)imino]ethyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- typically involves multiple steps:
Formation of the imine group: This can be achieved by reacting 4-methylbenzaldehyde with an amine under acidic conditions to form the imine.
Chlorination: The phenolic compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The imine and chlorinated phenol are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or imines.
Aplicaciones Científicas De Investigación
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imine group may participate in nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the imine group.
Phenol, 4-chloro-: Lacks the 2-[1-[(4-methylphenyl)imino]ethyl] group.
Phenol, 2-chloro-4-methoxy-: Contains a methoxy group instead of the imine group.
Uniqueness
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is unique due to the presence of both the chloro and imine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105533-44-6 |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
4-chloro-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-13(7-4-10)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,18H,1-2H3 |
Clave InChI |
XOLZAJABHIHAGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


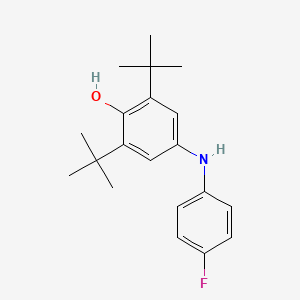
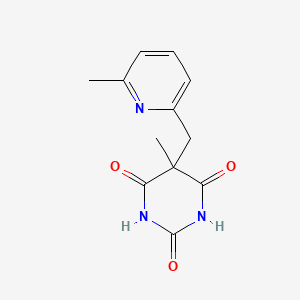
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
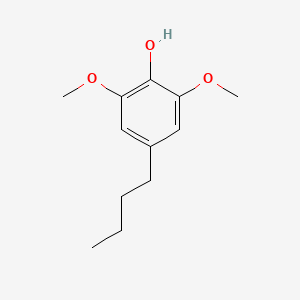

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
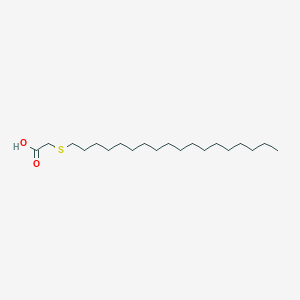
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)


